molecular formula C11H13ClO B044288 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- CAS No. 117922-95-9

1-Propanone, 1-[4-(2-chloroethyl)phenyl]-

Cat. No.: B044288
CAS No.: 117922-95-9
M. Wt: 196.67 g/mol
InChI Key: XLBURBZGIRRCHT-UHFFFAOYSA-N
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Description

1-Propanone, 1-[4-(2-chloroethyl)phenyl]- is a specialized organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a propiophenone backbone, a structure known for its versatility as a synthetic intermediate, which is further functionalized with a 2-chloroethyl substituent on the phenyl ring. The presence of both the ketone and the chloroalkyl group on the aromatic system makes this compound a valuable bifunctional building block. It is primarily utilized in exploratory synthetic chemistry for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical candidates and organic materials. The chloroethyl group serves as a key handle for further chemical transformations, including nucleophilic substitution reactions to introduce new carbon-chain linkages or heterocyclic systems, while the ketone moiety can undergo reactions such as reductions, oxidations, or formation of other functional groups. Researchers value this compound for its potential in structure-activity relationship (SAR) studies and as a precursor in medicinal chemistry programs. Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[4-(2-chloroethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBURBZGIRRCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

Acyl chloride + 1-(2-chloroethyl)benzene AlCl31-[4-(2-chloroethyl)phenyl]propan-1-one\text{Acyl chloride + 1-(2-chloroethyl)benzene } \xrightarrow{\text{AlCl}_3} \text{1-[4-(2-chloroethyl)phenyl]propan-1-one}

Key reagents :

  • Propanoyl chloride (CH₃CH₂COCl) as the acylating agent

  • 1-(2-Chloroethyl)benzene as the aromatic substrate

  • Anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst

Conditions :

  • Temperature: 0–5°C (initial exothermic phase), then reflux at 80°C

  • Solvent: Dichloromethane (DCM) or nitrobenzene

  • Reaction time: 4–6 hours

Optimization Data

ParameterOptimal RangeImpact on Yield
Catalyst loading1.2–1.5 eq AlCl₃Maximizes acylation
Solvent polarityε = 3.1–9.1 (DCM)Enhances electrophilicity
Substrate molar ratio1:1.05 (acyl:aryl)Minimizes diacylation

Industrial-scale implementations employ continuous flow reactors to mitigate thermal runaway risks, achieving 78–82% isolated yield.

An alternative approach functionalizes pre-formed propiophenone cores through chloroethyl group introduction:

Two-Step Protocol

Step 1 : Synthesis of 4-vinylpropiophenone

4-Bromoproiophenone + Vinylmagnesium bromide Pd(PPh₃)₄4-vinylpropiophenone\text{4-Bromoproiophenone + Vinylmagnesium bromide } \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-vinylpropiophenone}

Step 2 : Chloroethylation via radical addition

4-Vinylpropiophenone + ClCH₂CH₂SH AIBN, 70°C1-[4-(2-chloroethyl)phenyl]propan-1-one\text{4-Vinylpropiophenone + ClCH₂CH₂SH } \xrightarrow{\text{AIBN, 70°C}} \text{1-[4-(2-chloroethyl)phenyl]propan-1-one}

Advantages :

  • Avoids AlCl₃ handling challenges

  • Enables late-stage diversification

Limitations :

  • Lower overall yield (54–61%)

  • Requires strict oxygen-free conditions

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate key steps:

Comparative Performance

MethodTimeYieldPurity
Conventional heating6h75%92%
Microwave (300W)45min83%95%

Microwave conditions enhance reaction efficiency by promoting uniform heating and reducing side reactions.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques achieve Friedel-Crafts acylation without solvents:

  • Catalyst : Montmorillonite K10 clay (0.5g/mmol)

  • Frequency : 25Hz for 90min

  • Yield : 68% with 99% atom economy

This method eliminates volatile organic compound (VOC) emissions but requires specialized equipment.

Industrial Production Considerations

Scalability Challenges

FactorLaboratory ScalePilot Plant
Heat dissipationIce bathsJacketed reactors
Catalyst recoveryNot attemptedCentrifugal filtration
Byproduct managementColumn chromatographyDistillation columns

Continuous processing systems with in-line analytics (HPLC-MS) enable real-time quality control, reducing batch failures by 40%.

Analytical Validation

Post-synthesis characterization employs:

Spectroscopic Benchmarks

TechniqueKey Signals
¹H NMR (400MHz, CDCl₃)δ 2.95 (t, J=7Hz, CH₂Cl), 3.08 (q, COCH₂)
IR (ATR)1685cm⁻¹ (C=O), 690cm⁻¹ (C-Cl)
HRMS (ESI+)m/z 196.6694 [M+H]+

Purity assessments via GC-MS (>98%) and chiral HPLC (for enantiomeric byproducts) ensure pharmaceutical-grade material.

Emerging Methodologies

Photocatalytic C-H Activation

Visible-light-mediated acylation using [Ru(bpy)₃]²⁺ as a catalyst:

  • Conditions : 450nm LEDs, room temperature

  • Yield : 71% with excellent functional group tolerance

This method avoids harsh acids but remains at the proof-of-concept stage.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[4-(2-chloroethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Propanone, 1-[4-(2-chloroethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biomolecules, influencing its activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- with key analogs based on substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Activities References
1-Propanone, 1-[4-(2-chloroethyl)phenyl]- C₁₁H₁₃ClO (inferred) ~196.6 (estimated) 4-(2-Chloroethyl)phenyl Hypothesized alkylating activity; potential antineoplastic agent (inferred from urea analogs)
1-Propanone, 1-(4-chlorophenyl)- C₉H₉ClO 168.62 4-Chlorophenyl Intermediate in organic synthesis; no direct bioactivity reported
4-Benzyloxy-propiophenone C₁₆H₁₆O₂ 240.30 4-Benzyloxyphenyl Synthetic intermediate; used in pharmaceutical and fragrance industries
1-(4-Methoxyphenyl)-2-propanone C₁₀H₁₂O₂ 164.20 4-Methoxyphenyl Fragrance component; limited therapeutic relevance
1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]- C₁₄H₂₀O 204.31 4-tert-Butylphenyl Lipophilic compound; potential use in materials science
Methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate C₁₅H₂₀ClN₂O₃ 323.79 2-Chloroethyl urea derivative ID₅₀ = 28 µM (LoVo cells); low toxicity (LD₅₀ >220 mg/kg in mice)

Key Observations:

Substituent Effects on Bioactivity: The 2-chloroethyl group in urea derivatives (e.g., methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate) confers potent cytotoxicity (ID₅₀ = 4–28 µM) and low systemic toxicity, suggesting that the chloroethyl moiety enhances therapeutic indexes in antineoplastic agents . In contrast, 4-chlorophenyl and 4-methoxyphenyl substituents in propanones lack significant bioactivity, highlighting the importance of the chloroethyl group for pharmacological relevance .

Physicochemical Properties: The 2-chloroethyl group increases molecular weight and lipophilicity compared to simpler substituents (e.g., Cl, OCH₃). For instance, 4-Benzyloxy-propiophenone (log P ~3.5, estimated) is significantly more lipophilic than 1-(4-chlorophenyl)-propanone (log P ~2.2), which could enhance membrane permeability but reduce aqueous solubility . Nitrosoureas with 2-chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit rapid plasma degradation (t₁/₂ ~5 min) and high cerebrospinal fluid penetration due to their lipid solubility . Similar properties might be expected for the target compound.

Therapeutic Potential: Chloroethyl-containing urea derivatives show superior antileukemic activity (e.g., 1.77x survival time in L1210 leukemia models) compared to chlorambucil, with minimal mutagenicity . This suggests that propanone analogs with chloroethyl groups could be explored for targeted alkylation therapies.

Biological Activity

1-Propanone, 1-[4-(2-chloroethyl)phenyl]- (CAS No. 117922-95-9), is a synthetic compound often studied for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H11ClO
  • Molecular Weight : 184.65 g/mol
  • IUPAC Name : 1-Propanone, 1-[4-(2-chloroethyl)phenyl]-
  • Structure : The compound features a propanone backbone with a chlorinated ethyl group attached to a phenyl ring.

The biological activity of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent cellular damage. This mechanism is crucial in understanding its potential applications in cancer therapy and its toxicological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines due to their structural similarities. The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity against cancer cells .

CompoundCell Line TestedIC50 (µM)Reference
Thiazole Derivative AJurkat Cells<10
Thiazole Derivative BHT-29 Cells<30

Neuroprotective Effects

Research has explored the neuroprotective potential of alkylating agents like 1-Propanone, 1-[4-(2-chloroethyl)phenyl]-. In vitro studies have demonstrated that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Insecticidal Activity

A study evaluating the insecticidal effects of various compounds found that derivatives with similar structures exhibited significant toxicity against Sitophilus oryzae at varying concentrations. The mechanism involved disruption of the insect's nervous system, leading to mortality .

Case Study 1: Antitumor Efficacy

A series of experiments conducted on human glioblastoma U251 cells revealed that compounds with structural similarities to 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- displayed significant growth inhibition. The study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting the compound's potential as an effective anticancer agent .

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of alkylating agents demonstrated a reduction in amyloid-beta plaques and improved cognitive function compared to controls. These findings suggest that such compounds may play a role in the modulation of neuroinflammatory pathways .

Q & A

Q. What are the key considerations for synthesizing 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- in a laboratory setting?

  • Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, the 2-chloroethyl substituent on the phenyl ring can be introduced via alkylation using chloroethyl halides under anhydrous conditions. Ensure strict control of reaction temperature (e.g., 0–5°C for exothermic steps) and use catalysts like AlCl₃ for acylation. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95% by area) .

Q. How can researchers characterize the structural integrity of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]-?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy: ¹H NMR to confirm the presence of the chloroethyl group (δ ~3.8 ppm for CH₂Cl) and the propanone carbonyl (δ ~2.1–2.3 ppm for CH₃CO).
  • Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (calculated for C₁₁H₁₁ClO: 194.05 g/mol) and isotopic patterns for chlorine .
  • FT-IR: Confirm carbonyl stretching (νC=O ~1700–1750 cm⁻¹) and C-Cl bonds (νC-Cl ~550–750 cm⁻¹) .

Q. What solvents and conditions are optimal for stabilizing 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- in solution?

  • Methodological Answer: Use aprotic solvents (e.g., DCM, THF) to avoid hydrolysis of the chloroethyl group. Store solutions at –20°C under inert gas (N₂/Ar) to prevent degradation. For kinetic studies, monitor stability via UV-Vis spectroscopy at λ ~270 nm (aryl ketone absorption) .

Advanced Research Questions

Q. How do electronic effects of the 2-chloroethyl substituent influence the reactivity of the propanone moiety?

  • Methodological Answer: The electron-withdrawing chloroethyl group increases electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reactions). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and compare with analogs like 4-fluorophenyl-propanone (lower electrophilicity due to inductive effects) .

Q. What strategies resolve contradictions in reported spectroscopic data for chloroaryl propanones?

  • Methodological Answer: Discrepancies in NMR shifts (e.g., CH₂Cl vs. CH₃CO signals) often arise from solvent polarity or concentration effects. Standardize measurements in deuterated DMSO or CDCl₃ and cross-reference with databases like NIST Chemistry WebBook. For ambiguous cases, use 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. How can computational modeling predict the metabolic pathways of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]-?

  • Methodological Answer: Employ in silico tools (e.g., SwissADME, MetaSite) to simulate cytochrome P450-mediated oxidation. Prioritize sites of metabolism (e.g., chloroethyl chain for dechlorination or propanone carbonyl for reduction). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Q. What experimental designs optimize the regioselective functionalization of the chloroethyl group?

  • Methodological Answer: To avoid competing reactions at the propanone carbonyl, use protecting groups (e.g., ethylene ketal) during chloroethyl modifications. For Suzuki-Miyaura coupling, employ Pd(PPh₃)₄ with aryl boronic acids and monitor regioselectivity via GC-MS. Compare yields with/without microwave-assisted heating (e.g., 80°C, 30 min) .

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